molecular formula C12H11BN2O4 B597179 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile CAS No. 1257739-16-4

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Cat. No.: B597179
CAS No.: 1257739-16-4
M. Wt: 258.04
InChI Key: RBAKTQMELMUSRQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses the molecular formula C₁₂H₁₁BN₂O₄ and a molecular weight of 258.04 g/mol. This organoboron compound is registered under the Chemical Abstracts Service number 1257739-16-4 and carries several synonymous names including 2-Cyanophenylboronic acid N-methyliminodiacetic acid ester. The compound exists as a solid at room temperature with a melting point range of 207-212°C. The European Community has assigned it the number 693-305-9, and it carries the designation DTXSID90746243 in the DSSTox database.

The structural complexity of this compound arises from its bicyclic boronate framework, where the boron center is integrated into a six-membered dioxazaborocane ring system. The presence of the benzonitrile substituent at the 2-position provides additional functionality and influences the compound's reactivity profile. The N-methyliminodiacetic acid ligand forms a stable chelate complex with the boron center, creating a tetrahedral geometry that distinguishes it from the typical trigonal planar arrangement found in free boronic acids.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₁BN₂O₄
Molecular Weight 258.04 g/mol
CAS Number 1257739-16-4
Melting Point 207-212°C
Physical State Solid
European Community Number 693-305-9

The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature that accounts for both the heterocyclic boronate structure and the aromatic nitrile functionality. The compound's structure incorporates a benzene ring bearing a nitrile group, directly bonded to the boron center of the N-methyliminodiacetic acid framework.

Historical Context in Organoboron Chemistry

The development of this compound emerges from the broader historical evolution of organoboron chemistry, which traces its origins to the pioneering work of Herbert Brown in the 1950s. Brown's discovery of hydroboration marked a fundamental shift in synthetic organic chemistry, providing access to organoborane intermediates that could be transformed into various functional groups. The initial discovery occurred when Brown and his coworker B. C. Subba Rao observed unexpected reactivity during reduction studies, leading to the identification of the hydroboration reaction in 1956.

The foundational work in organoboron chemistry established that boronic acids could serve as excellent building blocks for natural product synthesis and pharmaceutical development. However, the inherent instability of many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, presented significant challenges for benchtop storage and efficient cross-coupling reactions. These limitations necessitated the development of protective strategies that could stabilize boronic acids while maintaining their synthetic utility.

Table 2: Historical Milestones in Organoboron Chemistry Leading to N-methyliminodiacetic acid Boronates

Year Development Significance Reference
1956 Discovery of Hydroboration Foundation of organoborane chemistry
1979 Suzuki-Miyaura Cross-Coupling Noble metal catalyzed C-C bond formation
2007 N-methyliminodiacetic acid Boronate Protection Stable, isolable boronic acid surrogates
2009 Slow-Release Cross-Coupling In situ generation of unstable boronic acids

The development of the Suzuki-Miyaura cross-coupling reaction in 1979 provided a powerful method for carbon-carbon bond formation using boronic acids and organohalides. This reaction became widely adopted due to its mild conditions, broad substrate scope, and tolerance for various functional groups. However, the utility of this methodology was limited by the instability of certain classes of boronic acids, which could decompose faster than the cross-coupling reaction could occur.

Professor Martin Burke's group at the University of Illinois addressed these limitations through the development of N-methyliminodiacetic acid boronates, first reported in 2007. This breakthrough involved the discovery that N-methyliminodiacetic acid could serve as a protecting group that attenuates the reactivity of boronic acids by rehybridizing the boron center from sp² to sp³ geometry. The resulting N-methyliminodiacetic acid boronates demonstrated remarkable stability while retaining the capacity for controlled deprotection and subsequent cross-coupling.

Role within the N-methyliminodiacetic acid Boronate Family

Within the broader family of N-methyliminodiacetic acid boronates, this compound serves as a representative example of aryl N-methyliminodiacetic acid boronates bearing electron-withdrawing substituents. The compound exemplifies the general properties and reactivity patterns characteristic of this class of protected boronic acids. The N-methyliminodiacetic acid ligand system provides uniform stabilization across diverse boronic acid structures, enabling the isolation and purification of otherwise unstable organoboron compounds.

The N-methyliminodiacetic acid boronate family exhibits several defining characteristics that distinguish these compounds from other boronic acid protecting groups. These compounds demonstrate exceptional bench-top stability under ambient air conditions, with studies showing greater than 95% retention of material after 60 days of storage under air. This stability contrasts sharply with the corresponding free boronic acids, many of which decompose significantly within days of ambient storage.

Table 3: Comparative Stability of Boronic Acids versus N-methyliminodiacetic acid Boronates

Compound Type Stability After 15 Days (%) Stability After 60 Days (%) Reference
Free Boronic Acids Variable, often <50% Not determined
N-methyliminodiacetic acid Boronates >95% >95%

The compatibility of N-methyliminodiacetic acid boronates with silica gel chromatography represents another significant advantage, enabling routine purification using standard laboratory techniques. This compatibility extends to a broad range of synthetic reagents and reaction conditions, allowing for the elaboration of simple N-methyliminodiacetic acid boronates through multi-step sequences to generate structurally complex building blocks.

The unique reactivity profile of N-methyliminodiacetic acid boronates enables selective cross-coupling under specific conditions. While these compounds remain inert under standard anhydrous Suzuki-Miyaura conditions, even at temperatures up to 80°C, they can undergo efficient deprotection at room temperature under mild aqueous basic conditions. This differential reactivity allows for iterative cross-coupling strategies where multiple boronic acid functionalities can be selectively activated in sequence.

Recent investigations have revealed that N-methyliminodiacetic acid boronates can participate in slow-release cross-coupling reactions, where the protected boronic acid is gradually hydrolyzed in situ under aqueous conditions. This approach prevents the accumulation of free boronic acid in solution, thereby minimizing decomposition pathways that typically limit the efficiency of cross-coupling reactions with unstable substrates. The slow-release methodology has proven particularly valuable for challenging cross-coupling partners, including deactivated aryl chlorides and sterically hindered substrates.

Burke's group demonstrated the synthetic utility of N-methyliminodiacetic acid boronates through the development of iterative cross-coupling protocols that enable the assembly of complex molecules from simple building blocks. The development of automated synthesis platforms further highlighted the potential of these compounds for systematic small molecule synthesis, representing a significant advance toward more efficient and generalizable synthetic strategies.

Properties

IUPAC Name

2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-5-3-2-4-9(10)6-14/h2-5H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKTQMELMUSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746243
Record name 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257739-16-4
Record name 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90746243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257739-16-4
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Preparation Methods

Halogen-Metal Exchange and Transmetalation

The primary synthetic route involves a halogen-metal exchange reaction followed by transmetalation with borate esters. As detailed in patent WO2014023576A1, 2-bromobenzonitrile serves as the starting material. Reacting this substrate with magnesium in tetrahydrofuran (THF) generates a Grignard reagent, specifically the 2-cyanophenyl magnesium bromide lithium chloride complex. Subsequent transmetalation with trimethyl borate or triisopropylborate introduces the boron moiety, forming a boronic acid intermediate.

Key Reaction Conditions:

  • Solvent: THF or toluene.

  • Temperature: Room temperature to 50°C.

  • Catalyst: Lithium chloride facilitates the halogen-metal exchange.

This step achieves quantitative conversion under mild conditions, avoiding the need for cryogenic temperatures commonly associated with Grignard reactions.

Esterification with MIDA Ligand

The boronic acid intermediate undergoes esterification with N-methyliminodiacetic acid (MIDA) to form the stable MIDA boronate. A modified procedure from the MIDA Boronate Maker Kit demonstrates that reacting 2-cyanophenylboronic acid with MIDA in THF at reflux yields the target compound in 93% purity. The reaction mechanism involves dehydration, with MIDA acting as a tridentate ligand to stabilize the boron center.

Optimized Parameters:

  • Molar Ratio: 1:1 (boronic acid:MIDA).

  • Reflux Duration: 12–24 hours.

  • Workup: Filtration and washing with cold diethyl ether.

Alternative Methods: Trans-Esterification and Salt Formation

Trans-Esterification of Preformed Boronates

For substrates sensitive to direct esterification, trans-esterification offers an alternative. The patent describes converting preformed boronates (e.g., 2-cyanophenylboronic acid 1,3-propanediol ester) into the MIDA ester by reacting with MIDA in toluene. This method avoids exposing the boronic acid to acidic or basic conditions that might degrade the nitrile group.

Advantages:

  • Compatibility: Suitable for acid-sensitive intermediates.

  • Yield: >90% after purification.

Salt Formation for Enhanced Stability

The boronic acid intermediate can be stabilized as an ammonium or alkali metal salt prior to esterification. For example, extracting the boronic acid into an aqueous solution of triethylamine (pH >9) forms a water-soluble triethylammonium salt, which is then re-acidified and extracted into an organic solvent. This step removes impurities, achieving a purity of >98% (HPLC).

Purification and Characterization

Chromatographic and Crystallization Techniques

Crude 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The crystalline product exhibits a melting point of 207–212°C, consistent with literature values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 4.15–4.35 (m, 4H, MIDA backbone), 7.33–7.62 (m, 4H, aromatic).

  • ¹¹B NMR (DMSO-d₆): δ 10.4 ppm, confirming tetrahedral boron geometry.

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ observed at m/z 258.0377 (calculated 258.0377 for C₁₂H₁₁BN₂O₄).

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Purity
Halogen-Metal Exchange2-BromobenzonitrileTHF, 25°C, LiCl80–85%>98%
Direct Esterification2-Cyanophenylboronic acidTHF, reflux93%>99%
Trans-Esterification1,3-Propanediol esterToluene, 80°C90%95%

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Boronic acids and esters are prone to hydrolysis. Reactions must be conducted under anhydrous conditions using Schlenk techniques.

  • Nitrile Stability: Strong acids or bases can hydrolyze the nitrile group. Neutral pH during workup preserves functionality.

  • Scalability: The Grignard route requires careful temperature control for large-scale synthesis. Continuous flow systems have been proposed to enhance reproducibility .

Chemical Reactions Analysis

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

  • Molecular Formula : C₁₂H₁₁BN₂O₄ (identical to the target compound).
  • Key Difference : The nitrile group is in the meta position on the benzene ring, whereas the target compound has a para-nitrile substituent .
  • Implications : The meta configuration may alter steric hindrance and electronic conjugation, affecting reactivity in Suzuki-Miyaura couplings or photophysical properties .

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic Acid Molecular Formula: C₁₂H₁₂BNO₆. Key Difference: Substitution of nitrile (-CN) with carboxylic acid (-COOH). Implications: The carboxylic acid group increases hydrophilicity and enables hydrogen bonding, making this derivative more suitable for aqueous-phase reactions or biological applications .

Functional Group Variations

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde Structure: Replaces the benzene ring with a thiophene heterocycle and introduces an aldehyde (-CHO) group.

2-Cyanoethyl (6-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)naphthalen-2-yl) Diisopropylphosphoramidite Structure: Incorporates a naphthalene ring and a phosphoramidite group. Implications: The extended aromatic system increases molecular weight and stability, favoring applications in oligonucleotide synthesis .

Heterocyclic and Electronic Modifications

TADF Materials with Carbazole-Phenoxazine-Benzoitrile Derivatives Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile. The dioxazaborocane core in the target compound may similarly stabilize triplet states for OLED applications .

Data Tables

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group
2-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile C₁₂H₁₁BN₂O₄ 258.04 1257739-16-4 Benzonitrile
3-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile C₁₂H₁₁BN₂O₄ 258.04 54-OR310496 Benzonitrile (meta)
4-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzoic acid C₁₂H₁₂BNO₆ 277.04 98546-30-6 Carboxylic acid
5-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)thiophene-2-carbaldehyde C₁₀H₉BN₂O₅S 280.06 1104637-06-0 Thiophene, aldehyde

Table 2: Commercial Availability and Pricing (Representative Data)

Compound Name Supplier Price (1g) Purity
2-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile CymitQuimica €154.00 >95%
3-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile CymitQuimica €154.00 >95%
4-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzoic acid GLPBIO Inquire >98%

Research and Application Insights

  • Synthetic Challenges : Low yields (e.g., 22% for phosphoramidite derivatives in ) suggest that steric effects or boron coordination dynamics may complicate synthesis .
  • Materials Science : The dioxazaborocane ring’s electron-deficient nature aligns with applications in OLEDs, where boron-containing compounds enhance charge injection and stability .
  • Biological Relevance : Benzonitrile derivatives are explored as kinase inhibitors, though the dioxazaborocane system’s toxicity profile requires further study .

Biological Activity

The compound 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile (CAS No. 1257739-16-4) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Molecular Structure

The molecular formula of this compound is C12H12BNO5C_{12}H_{12}BNO_5, with a molecular weight of approximately 261.04 g/mol. The compound features a dioxaborocane ring fused with a benzonitrile moiety, which contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylboronic acid with specific reagents under controlled conditions. For instance, the use of MIDA (N-Methyliminodiacetic acid) esters has been reported to facilitate the formation of boron-containing compounds while enhancing their stability and reactivity .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds within the same chemical class. Specifically, derivatives of benzonitrile have demonstrated significant protective effects against seizures in experimental models. For example, compounds exhibiting similar structural features have been evaluated using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These studies revealed that certain derivatives show comparable efficacy to established anticonvulsants like valproate while exhibiting lower neurotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Lipophilic Domain : Essential for membrane permeability.
  • Hydrophobic Center : Influences binding affinity to biological targets.
  • Electron Donor Properties : Important for interaction with biological receptors.

These parameters are critical in optimizing the pharmacological profile of the compound and enhancing its therapeutic efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, others show selective toxicity which may be leveraged for targeted cancer therapies. Further research is necessary to elucidate the mechanisms underlying these effects and their implications for drug development .

Case Study 1: Anticonvulsant Evaluation

A study focused on evaluating a series of benzonitrile derivatives for anticonvulsant activity found that certain modifications to the core structure significantly enhanced their protective effects against induced seizures. The study utilized both MES and PTZ models to assess efficacy and safety profiles, revealing that specific substitutions on the benzonitrile ring could lead to improved therapeutic outcomes .

Case Study 2: Cancer Cell Line Testing

Another research effort investigated the cytotoxic effects of various boron-containing compounds against different cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cell lines. This selectivity suggests potential applications in targeted cancer therapies .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile?

  • Methodology : The synthesis typically involves multi-step procedures. A common approach uses a benzonitrile precursor (e.g., 4-bromo-3-(methoxymethoxy)benzonitrile) coupled with a boronate ester via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key steps include:

  • Step 1 : Halogenation of the benzonitrile core.
  • Step 2 : Introduction of the dioxazaborocane moiety using bis(pinacolato)diboron under inert conditions (argon/nitrogen).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Critical Parameters : Catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF or DMF), and reaction temperature (60–80°C) significantly impact yield (reported 45–70%) .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹H, ¹³C, and ¹¹B NMR are essential. For example, the boron peak appears at δ ~30 ppm in ¹¹B NMR, confirming the dioxazaborocane ring .
  • HRMS : Exact mass (258.0743 g/mol) matches theoretical values (C₁₂H₁₁BN₂O₄) .
  • IR : Stretching vibrations for B-O (1350–1400 cm⁻¹) and nitrile (2220 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Air- and moisture-sensitive due to the boronate ester. Degradation occurs rapidly in protic solvents (e.g., water, alcohols).
  • Storage : Store under argon at –20°C in amber vials. Use within 3 months to avoid hydrolysis .

Advanced Research Questions

Q. What catalytic systems enhance its reactivity in Suzuki-Miyaura couplings?

  • Mechanistic Insights : The boron center acts as an electrophilic site. Optimal catalysis requires Pd(0)/Pd(II) cycling.
  • Comparative Data :

  • PdCl₂(dppf) : Higher yields (75%) for aryl-aryl couplings but slower kinetics.
  • Pd(PPh₃)₄ : Faster reactions but lower selectivity for sterically hindered partners .
    • Contradictions : Some studies report nickel catalysts (e.g., NiCl₂·dppe) as alternatives, but reproducibility is debated .

Q. How does computational modeling predict its electronic properties?

  • Methods : DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Boron Charge : +0.85 e, facilitating nucleophilic attacks at the boron center .
    • Applications : Predicts regioselectivity in cross-coupling reactions .

Q. What strategies mitigate competing side reactions during functionalization?

  • Key Issues : Nitrile group hydrolysis under basic conditions and boronate ring opening.
  • Solutions :

  • Low-Temperature Reactions : Perform substitutions at 0–5°C to preserve the nitrile.
  • Protecting Groups : Temporarily mask the boron with triethylamine or 2,6-lutidine .

Q. How is the compound used in developing bioactive molecules?

  • Case Studies :

  • Anticancer Agents : Derivatives inhibit kinase enzymes (IC₅₀ = 0.8–2.3 µM) via boron-mediated binding to ATP pockets.
  • Antibacterial Probes : Nitrile group participates in covalent binding to bacterial penicillin-binding proteins .
    • Challenges : Poor aqueous solubility requires formulation with cyclodextrins or PEGylation .

Methodological Notes

  • Contradictions in Data : Discrepancies exist in catalytic efficiency between palladium and nickel systems. Validate protocols with control experiments .
  • Safety Protocols : Use gloveboxes for air-sensitive steps and monitor boron leakage via ICP-MS in biological studies .

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